3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as BPTF inhibitor and has been found to have a significant impact on various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone involves the inhibition of the activity of BPTF. BPTF is a protein that plays a crucial role in gene regulation by binding to chromatin and regulating the expression of genes. By inhibiting the activity of BPTF, this compound can prevent the expression of genes that are associated with various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. It has been found to have a significant impact on various biochemical and physiological processes, including gene expression, cell proliferation, and cell differentiation. This compound has been found to inhibit the growth of cancer cells and may have potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone in lab experiments include its high purity, high yield, and potential therapeutic properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are many future directions for the use of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone in scientific research. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer. Another potential direction is the study of the safety and efficacy of this compound in animal models. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound and to optimize its synthesis method for higher yields and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its potential therapeutic properties. It has been found to have a significant impact on various biochemical and physiological processes and may have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of this compound and to optimize its synthesis method for higher yields and purity.
Synthesemethoden
The synthesis of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of ethanol. The resulting compound is then reacted with dihydrofuran-2(3H)-one to produce the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
The BPTF inhibitor, 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone, has been used in scientific research for its potential therapeutic properties. It has been found to inhibit the activity of BPTF, a protein that plays a crucial role in gene regulation. BPTF is involved in the regulation of genes that are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting the activity of BPTF, this compound may have potential therapeutic applications in the treatment of these diseases.
Eigenschaften
Molekularformel |
C12H9BrN2O3S |
---|---|
Molekulargewicht |
341.18 g/mol |
IUPAC-Name |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one |
InChI |
InChI=1S/C12H9BrN2O3S/c13-8-3-1-7(2-4-8)10-14-15-12(18-10)19-9-5-6-17-11(9)16/h1-4,9H,5-6H2 |
InChI-Schlüssel |
VWCCKYYBZXSZBT-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.